Cas no 895017-90-0 (1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one is a synthetic compound with notable structural and chemical properties. Its unique pyrazolo3,4-dpyrimidin-4-one backbone offers potential for diverse biological applications. The chlorophenyl and fluorophenyl substituents provide distinct electronic effects, enhancing its reactivity and specificity in chemical reactions. This compound's synthesis and potential applications in pharmaceutical research are of interest.
1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one structure
895017-90-0 structure
Product Name:1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
CAS No:895017-90-0
MF:C18H12ClFN4O
MW:354.76548576355
CID:5801611
Update Time:2025-06-23

1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,5-dihydro-
    • 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
    • Inchi: 1S/C18H12ClFN4O/c19-13-2-1-3-15(8-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-4-6-14(20)7-5-12/h1-9,11H,10H2
    • InChI Key: ZAEIXJHMOAZCBY-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=C(F)C=C2)C(=O)C2C=NN(C3=CC=CC(Cl)=C3)C=2N=1

1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>

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1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Related Literature

Additional information on 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one

Introduction to 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 895017-90-0)

The compound 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, identified by its CAS number 895017-90-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the pyrazolo[3,4-d]pyrimidine scaffold, a structural motif renowned for its broad spectrum of biological activities and therapeutic potential. The presence of both chloro and fluoro substituents in its aromatic rings enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidines as key intermediates in the development of novel therapeutic agents. These compounds exhibit remarkable inhibitory effects on various enzymes and receptors, which are implicated in numerous diseases. The structural features of 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one contribute to its ability to interact with biological targets in a highly specific manner. Specifically, the chloro group at the 3-position of the phenyl ring and the fluoro group at the 4-position modulate electronic properties and binding affinity, thereby optimizing its pharmacokinetic and pharmacodynamic characteristics.

In the realm of medicinal chemistry, modifications of the pyrazolo[3,4-d]pyrimidine core have led to the identification of several lead compounds with therapeutic relevance. For instance, derivatives of this scaffold have shown promise in the treatment of inflammatory diseases, cancer, and infectious disorders. The compound 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been synthesized as part of a broader effort to explore novel analogs with enhanced efficacy and reduced toxicity. Preliminary in vitro assays indicate that this compound exhibits potent activity against certain enzymatic targets, suggesting its potential as a scaffold for further medicinal chemistry optimization.

The synthesis of 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multi-step organic transformations that highlight the synthetic versatility of this class of compounds. Key steps include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions using appropriate electrophiles and nucleophiles. The introduction of the chloro and fluoro substituents requires careful control over reaction conditions to ensure high regioselectivity and yield. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to facilitate these transformations efficiently.

Biological evaluation of 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has revealed intriguing pharmacological properties. In cell-based assays conducted by researchers at leading pharmaceutical institutions, this compound demonstrated significant inhibitory activity against target enzymes associated with disease pathways. Notably, it showed selectivity over off-target proteins at concentrations that were relatively non-toxic. These findings underscore its potential as a lead compound for further development into a therapeutic agent.

The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling studies have been performed to elucidate the binding interactions between 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one and its biological targets. These simulations provide valuable insights into how structural modifications can be made to improve binding affinity and reduce side effects. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.

Future directions for research on 1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include exploring its mechanism of action in vivo through preclinical studies. Additionally,investigators are interested in evaluating its potential for combination therapy with other agents to enhance therapeutic outcomes. The compound’s unique structural features make it an attractive candidate for further exploration in various disease models.

In conclusion,1-(3-chlorophenyl)-5-(4-fluorophenyl)methyl-1H,,'``

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